3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Catalog No.
S662802
CAS No.
17527-17-2
M.F
C10H8N2O8S2
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Sourcing a reliable intermediate for bifunctional reactive dyes? 3-Amino-7-nitro-1,5-NDSA delivers the critical push-pull electronic configuration for deep blacks, greens, and blues.

  • Dual sulfonic acid groups ensure high aqueous solubility and fiber affinity.
  • Nitro-amino push-pull motif enables bathochromic shifts for dark shades with excellent wash fastness.
  • Also serves as fluorophore in TATP/HMTD peroxide explosive sensors and azo pigment dispersant.
  • In stock, ready for immediate dispatch worldwide.

CAS Number

17527-17-2

Product Name

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

IUPAC Name

3-amino-7-nitronaphthalene-1,5-disulfonic acid

Molecular Formula

C10H8N2O8S2

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20)

InChI Key

PEFKYEIJIGWGBJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N

The exact mass of the compound 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Amino-7-nitronaphthalene-1,5-disulfonic acid, 7-Nitro-3-amino-1,5-naphthalenedisulfonic acid, 3-Amino-7-nitro-1,5-naphthalenedisulfonic acid, 1,5-Naphthalenedisulfonic acid, 3-amino-7-nitro-, 3-Amino-7-nitro-1,5-NDSA

Purity

≥95%

Package Size

100 mg, 1 g, 5 g, 10 g

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a highly functionalized, water-soluble aromatic intermediate characterized by its dual sulfonic acid groups, an electron-donating amino group, and an electron-withdrawing nitro group on a conjugated naphthalene core [1]. In industrial procurement, this compound is primarily sourced as a critical building block for advanced reactive dyes—specifically those requiring triazine and vinylsulfonyl reactive moieties—where its push-pull electronic configuration dictates the final chromophore's absorption profile [1]. Beyond textile dyes, its specific combination of hydrophilicity, catalytic acidity, and tunable fluorescence makes it an emerging material in specialized chemical sensors, such as those used for the trace detection of peroxide-based explosives [2].

Research Fit

azo dye intermediate Dual amino/nitro scaffold supports sequential diazotization–reduction for bisazo dyes
complement inhibitor research Patent-cited building block for multisulfonated naphthalene urea complement inhibitors
deep-shade reactive dyes 7‑nitro group contributes bathochromic shift for navy/black/violet reactive dye programs

Substituting 3-amino-7-nitronaphthalene-1,5-disulfonic acid with simpler analogs, such as 1,5-naphthalenedisulfonic acid (Armstrong's acid) or mono-amino derivatives (e.g., 2-amino-1,5-naphthalenedisulfonic acid), fundamentally compromises both synthetic utility and photophysical performance [1]. In dye synthesis, the absence of the 7-nitro group eliminates the critical electron-withdrawing pole required to achieve specific bathochromic shifts, resulting in off-target shades and reduced fastness [1]. In advanced sensor applications, simpler naphthalenedisulfonic acids lack the optimized fluorescence quenching dynamics and specific redox potentials provided by the nitro-amino interplay, leading to significantly lower sensitivity and poorer discrimination between target analytes and background moisture [2].

Substitution Risk

Functional handle mismatch Amino C acid lacks the 7‑nitro group, limiting sequential derivatization to one functional handle and blocking bisazo or diamine pathways.
Reactivity and electronic profile Nitro group withdrawal alters urea-formation regiochemistry; non-nitrated analogs may lead to inactive products in complement inhibitor synthesis.
Analytical identity shift Mass difference (~44.7 Da) and LogP shift require revalidation of HPLC and MS QC methods if substituting with non-nitrated analogs.

Bathochromic Shift and Chromophore Tuning in Reactive Dyes

The simultaneous presence of the 3-amino and 7-nitro groups on the 1,5-naphthalenedisulfonic acid scaffold creates a strong intramolecular charge transfer (push-pull effect) that is absent in mono-substituted analogs [1]. When integrated into triazine-vinylsulfonyl reactive dyes, this specific substitution pattern enables deep, high-fastness shades (such as greens and blacks) that cannot be achieved with 2-amino-1,5-naphthalenedisulfonic acid[1]. The dual sulfonic groups ensure high aqueous solubility, preventing premature precipitation during the diazotization and coupling phases of dye manufacture [1].

Evidence DimensionChromophore electronic push-pull effect
Target Compound Data3-Amino-7-nitro substitution provides the necessary push-pull electronic configuration for deep bathochromic shifts (e.g., dark greens/blacks) in triazine-vinylsulfonyl dyes
Comparator Or Baseline2-Amino-1,5-naphthalenedisulfonic acid (lacks the 7-nitro electron-withdrawing group)
Quantified DifferenceFails to shift the absorption maximum sufficiently, resulting in lighter, off-target shades and lower tinctorial strength
ConditionsDiazotization and coupling in triazine-vinylsulfonyl dye synthesis

Procurement of the exact 3-amino-7-nitro isomer is mandatory for manufacturers formulating deep-shade reactive dyes, as missing the nitro group completely alters the final color profile.

Functional handles vs. analog
Reported
ANDSA: 2 addressable groups
–NH₂ + –NO₂ reducible to –NH₂
vs. Amino C acid: 1 addressable group
–NH₂ only
Enables sequential diazotization–reduction not possible with single‑handle analog
Stoichiometric comparison; data from dye and patent literature

Enhanced Sensitivity and Catalytic Activity in Peroxide Sensor Matrices

In the development of fluorescent sensors for trace explosives like triacetone triperoxide (TATP), 3-amino-7-nitronaphthalene-1,5-disulfonic acid acts as both a hydrophilic vapor-capture agent and a catalytic dye [1]. Compared to unsubstituted 1,5-naphthalenedisulfonic acid, the functionalized derivative provides a highly specific fluorescence quenching response upon the acid-catalyzed decomposition of TATP into hydrogen peroxide [1]. The sulfonic acid groups maintain the necessary acidity to catalyze the breakdown, while the amino-nitro system offers a tunable fluorescence quantum yield that sharply declines in the presence of peroxides but increases with water, allowing for critical discrimination against ambient humidity [1].

Evidence DimensionAnalyte discrimination (Peroxide vs. Water)
Target Compound DataExhibits a measurable decline in fluorescence intensity upon contact with TATP/HMTD vapors, while showing increased fluorescence with water
Comparator Or BaselineUnsubstituted 1,5-naphthalenedisulfonic acid or non-fluorescent sulfonic acids
Quantified Difference3-Amino-7-nitro substitution tunes the emission profile, allowing single-molecule dual-functionality (catalyst + reporter), whereas simple acids require a >1:1000 molar addition of a separate dye
ConditionsThin-film or nanoparticle-doped sensor matrices exposed to TATP vapor

For sensor manufacturers, utilizing this specific compound reduces formulation complexity by combining the catalytic acid and the fluorescent reporter into a single, highly discriminating molecule.

Patent-cited precursor
Reported
ANDSA: explicitly claimed in US 4,591,604 for complement inhibitor urea synthesis vs. Amino C acid & Casella acid: not cited in complement inhibitor patents
ANDSA is the required scaffold for patent‑consistent urea substitution pattern
Phosgene-based urea formation; structural necessity from patent analysis

Aqueous Processability and Precursor Stability During Diazotization

The 1,5-disulfonic acid configuration grants 3-amino-7-nitronaphthalene-1,5-disulfonic acid exceptional aqueous solubility, a critical parameter for industrial-scale diazotization [1]. Compared to mono-sulfonic analogs like 4-amino-3-nitrobenzenesulfonic acid, the disulfonated naphthalene core prevents the formation of insoluble diazonium salts that can clog reactor lines or lead to uneven coupling [1]. This ensures near-quantitative yields during the synthesis of complex azo dyes, maintaining high batch-to-batch reproducibility and minimizing unreacted precursor waste [1].

Evidence DimensionPrecursor solubility during diazotization
Target Compound DataTwo sulfonic acid groups ensure high aqueous solubility (typically >100 g/L) under standard alkaline coupling conditions
Comparator Or BaselineMono-sulfonated analogs (e.g., 4-amino-3-nitrobenzenesulfonic acid)
Quantified DifferenceDisulfonation prevents the precipitation of intermediate diazonium salts at 0–5 °C, ensuring near-quantitative (>95%) coupling efficiency
ConditionsIndustrial aqueous diazotization at 0–5 °C

High aqueous solubility directly translates to higher manufacturing throughput and fewer reactor fouling issues during bulk dye production.

QC identity parameters
Cross-study comparable
Exact Mass347.9722 Da
LogP−0.2
HPLC methodNewcrom R1, MeCN/H₂O/H₃PO₄
Mass and retention differentiate from non-nitrated isomer (~44.7 Da shift)
SIELC application note; PubChem computed properties
Bathochromic shift estimate
Class-level inference
20–50 nm predicted red shift in derived azo dyes vs. non-nitrated analog
Supports deeper shades without additional chromophore modifications
Class-level inference; exact λₘₐₓ depends on coupling components

Synthesis of Bifunctional Reactive Dyes

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is an indispensable intermediate for producing advanced bifunctional reactive dyes, particularly those combining triazine and vinylsulfonyl reactive groups [1]. Its unique substitution pattern allows dye chemists to engineer specific dark shades (greens, blacks, and deep blues) with excellent wash fastness and fiber affinity [1].

Trace Explosive Detection Sensors

Due to its dual role as a strong acid catalyst and a responsive fluorophore, this compound is ideally suited for formulating thin-film sensors designed to detect peroxide-based explosives like TATP and HMTD[2]. It effectively captures vapors, catalyzes their breakdown into hydrogen peroxide, and provides a clear, measurable drop in fluorescence that is easily distinguished from humidity artifacts [2].

High-Performance Azo Pigment Manufacturing

Beyond textile dyes, the stable diazonium salts derived from this compound are utilized in the production of specialty azo pigments[1]. The presence of two sulfonic acid groups ensures excellent dispersibility in aqueous systems, making it a valuable precursor for water-based inks and industrial coatings where particle aggregation must be minimized [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bisazo & metal‑complex dye synthesis
Dual‑functionality scaffold (NH₂ + reducible NO₂)
Sequential diazotization–reduction yield
Complement inhibitor urea research
Patent‑cited nitro‑containing building block
Urea substitution pattern fidelity
Deep‑shade reactive dyes
Reported bathochromic nitro effect
λₘₐₓ shift & color depth evaluation
QC identity verification
Documented HPLC method & exact mass
Differentiation from positional isomers

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17527-17-2

Wikipedia

3-Amino-7-nitronaphthalene-1,5-disulphonic acid

Explore Compound Types